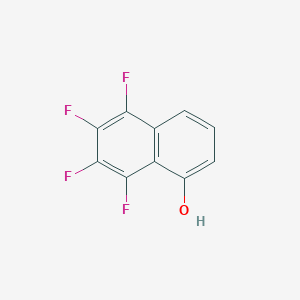

5,6,7,8-Tetrafluoronaphthalen-1-ol

Description

The Strategic Role of Fluorine Substitution in Polycyclic Aromatic Systems for Research

The introduction of fluorine into polycyclic aromatic hydrocarbons (PAHs), such as naphthalene (B1677914), is a well-established strategy to modify their intrinsic properties. oup.com The high electronegativity of fluorine atoms has a profound impact on the electronic structure of the aromatic system. oup.com This "inductive effect" lowers the energy levels of the highest occupied molecular orbital (HOMO), which can increase the molecule's resistance to aerial oxidation. oup.com

Overview of Advanced Research Trajectories for Fluorinated Naphthalene Derivatives

Research into fluorinated naphthalene derivatives is progressing along several exciting trajectories. A significant area of focus is their application in organic electronics. oup.com Core-fluorinated naphthalene diimides, for example, have been synthesized and characterized for use as n-type organic field-effect transistors (OFETs). epa.govresearchgate.net The electron-withdrawing nature of the fluorine atoms helps to lower the lowest unoccupied molecular orbital (LUMO) energy levels, facilitating efficient electron injection and transport. researchgate.net

In the field of materials science, the unique properties of fluorinated naphthalenes are being harnessed to create novel liquid crystalline materials and advanced polymers with improved performance characteristics. nih.gov The synthesis of these complex molecules is another active area of research. Modern synthetic methods, including organometallic catalysis involving palladium and rhodium, are being developed to achieve site-specific and efficient fluorination of aromatic rings. nih.govacs.org These methods are crucial for creating a diverse library of fluorinated naphthalenes for further study and application. Additionally, one-pot synthesis procedures are being explored to create partially fluorinated naphthalenes and other polycyclic aromatic compounds in a more streamlined and efficient manner. lookchem.com

Positioning of 5,6,7,8-Tetrafluoronaphthalen-1-ol within Contemporary Fluorine Chemistry

While specific, in-depth research on this compound is not widely published, its structure suggests a significant role as a versatile building block in fluorine chemistry. The presence of a hydroxyl group on the aromatic ring provides a reactive handle for a wide range of chemical transformations, allowing for its incorporation into more complex molecular architectures. The tetrafluorinated benzene (B151609) ring, analogous to the well-studied hexafluorobenzene (B1203771), is expected to be susceptible to nucleophilic aromatic substitution, offering a pathway to a variety of substituted naphthalene derivatives.

The combination of a reactive phenol (B47542) group and a highly fluorinated, electron-deficient ring system makes this compound a prime candidate for the synthesis of novel ligands for organometallic complexes, advanced polymer precursors, and potentially as a fragment in the design of new biologically active molecules. Its properties can be inferred from the broader research on polyfluorinated aromatic compounds and fluorinated naphthalenes, positioning it as a compound with considerable, albeit largely untapped, potential in the ongoing exploration of fluorine chemistry.

Compound Information

| Compound Name |

| This compound |

| Hexafluorobenzene |

| Naphthalene |

| Palladium |

| Rhodium |

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 715-32-2 epa.govepa.gov |

| Molecular Formula | C₁₀H₄F₄O epa.gov |

| Average Mass | 216.135 g/mol epa.gov |

| Monoisotopic Mass | 216.019827 g/mol epa.gov |

Structure

3D Structure

Properties

CAS No. |

715-32-2 |

|---|---|

Molecular Formula |

C10H4F4O |

Molecular Weight |

216.13 g/mol |

IUPAC Name |

5,6,7,8-tetrafluoronaphthalen-1-ol |

InChI |

InChI=1S/C10H4F4O/c11-7-4-2-1-3-5(15)6(4)8(12)10(14)9(7)13/h1-3,15H |

InChI Key |

POYBKDPERIFHKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=C(C(=C2F)F)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5,6,7,8 Tetrafluoronaphthalen 1 Ol and Its Analogs

Foundational Strategies for Naphthalene (B1677914) Ring Fluorination

The introduction of multiple fluorine atoms onto a naphthalene core can be achieved through several foundational methods. These range from high-energy processes that yield perfluorinated systems to more controlled reactions that allow for selective functionalization.

High-Temperature Defluorination and Dehydrofluorination Protocols

High-temperature processes represent some of the earliest and most forceful methods for producing highly fluorinated aromatic systems. These reactions, often conducted in the gas phase without solvents or catalysts, are capable of producing perfluorinated naphthalenes, which can be valuable, albeit challenging, precursors. nih.gov For instance, the high-temperature reaction of naphthalene with perfluoroalkyl iodides can lead to highly perfluoroalkylated naphthalene products. nih.gov

Similarly, reductive defluorination processes, while often used to break down fluoropolymers like Poly(tetrafluoroethylene) (PTFE) at high temperatures (500-700 °C), illustrate the conditions required to manipulate C-F bonds. researchgate.netacs.org Dehydrofluorination, a process involving the elimination of hydrogen fluoride (B91410) (HF), is another pathway utilized in the synthesis of fluorinated alkenes and can be a component of complex fluorination reaction mixtures at elevated temperatures. While these high-temperature protocols can be effective for exhaustive fluorination, they typically suffer from a lack of selectivity, often yielding complex mixtures of isomers and over-fluorinated products, necessitating challenging purification procedures. mdpi.com

Halogen Exchange Reactions Employing Metal Fluorides and Hydrogen Fluoride

Halogen exchange (Halex) reactions are a cornerstone of industrial and laboratory-scale fluorination. This method involves the substitution of a halogen atom (typically chlorine or bromine) on the aromatic ring with fluorine. The process is most often performed using alkali metal fluorides, such as potassium fluoride (KF) or cesium fluoride (CsF), sometimes in the presence of a phase-transfer catalyst to improve solubility and reactivity. nih.govnih.gov

Hydrogen fluoride (HF) and its complexes, such as poly(hydrogen fluoride) species, also serve as potent nucleophilic fluoride sources for these transformations. nih.gov The Swarts reaction is a classic example of halogen exchange using metal fluorides, although its application to aryl halides can be challenging. nih.gov The effectiveness of the Halex reaction on aryl halides is often limited to substrates activated by electron-withdrawing groups. For non-activated substrates, transition metal catalysis is frequently required to facilitate the exchange. nih.gov The development of organosoluble fluoride reagents has helped to overcome some of the solubility issues associated with inorganic metal fluorides. nih.govrsc.org

Direct Fluorination Approaches with Selective N-F Reagents (e.g., Accufluor™ NFTh)

The development of electrophilic fluorinating agents with reactive N-F bonds has revolutionized the synthesis of fluorinated aromatics. organicreactions.org These reagents allow for the direct fluorination of C-H bonds under relatively mild conditions, offering a more direct and often more selective alternative to traditional methods. nih.gov A prominent class of these reagents is the quaternary ammonium (B1175870) salts of 1,4-diazoniabicyclo[2.2.2]octane, such as Selectfluor™. researchgate.net

A notable example is 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Accufluor™ NFTh. This reagent has proven to be effective for the direct and site-selective introduction of fluorine into polycyclic aromatic hydrocarbons. oup.com Studies have shown that the fluorination of naphthalene with Accufluor™ NFTh in an acetonitrile (B52724) solution proceeds with high regioselectivity, yielding 1-fluoronaphthalene (B124137) in high yield. oup.com The regioselectivity and efficiency of the fluorination are influenced by the nature and position of any existing substituents on the naphthalene ring. oup.comcas.cz

| Substrate | Reagent | Conditions | Product(s) | Yield | Reference |

| Naphthalene | Accufluor™ NFTh | MeCN, 80°C | 1-Fluoronaphthalene | High | oup.com |

| Phenanthrene | Accufluor™ NFTh | MeCN, reflux, 5 min | 9-Fluorophenanthrene | 85% | oup.com |

| Fluorene | Accufluor™ NFTh | MeCN, reflux | 2-Fluorofluorene, 4-Fluorofluorene | - | cas.cz |

Regioselective Control in Polyfluorinated Naphthalene Synthesis

Achieving precise control over the placement of fluorine atoms is critical for the synthesis of specific isomers like 5,6,7,8-Tetrafluoronaphthalen-1-ol. Regioselectivity can be governed by several strategies. In direct C-H fluorination reactions with electrophilic reagents, existing substituents on the naphthalene ring direct the incoming fluorine atom. oup.com Electron-donating groups typically direct ortho- and para-, while the complex interplay of electronic and steric effects determines the final product ratio.

A more robust method for ensuring regiochemical outcomes is to construct the aromatic ring with the desired substitution pattern already in place. The benzannulation of haloalkynes, for example, allows for independent control of halide substitution at multiple positions on the naphthalene ring. nih.gov This approach provides a modular and predictable route to complex polyhalogenated naphthalenes, which can serve as versatile building blocks for further derivatization. nih.gov Such methods enable the rapid preparation of intricate aromatic systems that are difficult to access through direct functionalization of the parent naphthalene. nih.govrsc.org

Catalytic Approaches to Fluorinated Naphthalenols

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of fluorinated naphthalenols benefits significantly from transition-metal-catalyzed reactions that can forge C-F bonds on pre-functionalized or unactivated precursors.

Transition-Metal-Catalyzed Fluorination of Aryl Precursors

Transition-metal catalysis has become a powerful tool for forming C-F bonds, offering pathways that are often inaccessible through traditional methods. nih.govkoreascience.kr Palladium and copper are the most commonly employed metals for these transformations. nih.govnih.gov Palladium-catalyzed reactions, in particular, have been developed for the fluorination of aryl precursors such as aryl bromides and triflates. nih.govnih.gov For example, the Buchwald group demonstrated that using specific ligands like BrettPhos enables the fluorination of activated aryl bromides with silver fluoride. nih.gov

These catalytic cycles typically involve the oxidative addition of an aryl halide or triflate to a low-valent metal center, followed by a halogen exchange with a fluoride source and subsequent reductive elimination to yield the aryl fluoride product. nih.gov Another powerful strategy is the transition-metal-catalyzed activation of C-H bonds. nih.govnsf.gov This approach allows for the direct installation of fluorine-containing groups onto the naphthalene scaffold, potentially bypassing the need for pre-functionalized starting materials. For instance, palladium-catalyzed C-H activation has been used for the fluoroalkoxylation of naphthalene derivatives, demonstrating the potential for direct, guided functionalization. nih.gov These catalytic methods are central to modern fluorine chemistry, enabling the construction of high-value compounds with greater precision and efficiency. rsc.orgnih.gov

Catalytic Cyclization Reactions for Fluorinated Naphthalene Skeletons

Derivatization and Functionalization Strategies for this compound

The presence of a hydroxyl group and a highly fluorinated aromatic ring in this compound allows for a variety of derivatization and functionalization reactions.

The hydroxyl group can be readily derivatized through O-alkylation to form ethers and O-acylation to form esters. These reactions are standard transformations for phenols. The acylation of phenols can be catalyzed by strong acids like trifluoromethanesulfonic acid, leading to either C-acylation (Friedel-Crafts acylation) or O-acylation, depending on the reaction conditions. mdpi.com

The highly fluorinated naphthalene ring is susceptible to nucleophilic aromatic substitution (SNA_r). semanticscholar.orgnih.gov In polyfluorinated aromatic compounds, a fluorine atom can be displaced by a nucleophile. semanticscholar.org The regioselectivity of this substitution is influenced by the electronic effects of the substituents on the ring. For this compound, nucleophilic attack could potentially occur at one of the fluorine-bearing carbons, leading to the introduction of a new substituent. The electron-donating character of the hydroxyl group (or its corresponding anion) would influence the position of the nucleophilic attack.

| Reaction Type | Reagents | Potential Product | General Principle |

|---|---|---|---|

| O-Alkylation (Ether Synthesis) | Alkyl halide, Base (e.g., K₂CO₃) | 5,6,7,8-Tetrafluoro-1-alkoxynaphthalene | Williamson ether synthesis. |

| O-Acylation (Ester Synthesis) | Acyl chloride or anhydride (B1165640), Base (e.g., Pyridine) | 5,6,7,8-Tetrafluoronaphthalen-1-yl ester | Standard esterification of a phenol (B47542). |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., NaOMe, KSH) | Substituted tetrafluoronaphthalenol | Displacement of a fluorine atom by a nucleophile, characteristic of polyfluoroaromatics. semanticscholar.orgnih.gov |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Linkages

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has been effectively utilized to synthesize a library of novel triazoles linked to the this compound scaffold. researchgate.net This reaction offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are valuable linkers in medicinal chemistry and materials science. google.comnih.govnih.gov

The general approach involves a two-step sequence. First, the hydroxyl group of this compound is functionalized with a terminal alkyne, typically by etherification with a propargyl halide. This key intermediate, the tetrafluoronaphthalene-based terminal alkyne, is then reacted with a variety of substituted organic azides in the presence of a copper(I) catalyst. The copper catalyst activates the terminal alkyne, facilitating its [3+2] cycloaddition with the azide (B81097) to exclusively form the 1,4-triazole regioisomer.

A series of triazole derivatives linked to the hydroxyl group of this compound have been designed and synthesized using this methodology. researchgate.net The structural confirmation of these "click" products was achieved through comprehensive spectroscopic analysis, including FTIR, 1H NMR, 19F NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). researchgate.net These novel compounds have been investigated for their potential as anticancer agents, particularly against triple-negative breast cancer cell lines. researchgate.net

Table 1: Representative Reactants for CuAAC Synthesis of this compound based Triazoles

| Tetrafluoronaphthalene Precursor | Azide Reactant | Resulting Linkage |

| 1-O-propargyl-5,6,7,8-tetrafluoronaphthalene | Substituted Organic Azide | 1,2,3-Triazole |

Nucleophilic Substitution Reactions for O-Substituted Tetrafluoronaphthalene Derivatives

The electron-deficient nature of the tetrafluorinated aromatic ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, although the hydroxyl group itself is the primary site for O-substitution. The direct nucleophilic displacement of the fluorine atoms on the naphthalene ring by O-nucleophiles is challenging under typical conditions and often requires harsh reaction conditions or activation by additional electron-withdrawing groups.

However, the hydroxyl group of this compound provides a convenient handle for introducing a wide range of substituents via O-alkylation and O-acylation reactions, which are forms of nucleophilic substitution at the alkyl or acyl carbon. These reactions proceed under standard conditions and are crucial for the synthesis of precursors for further transformations, such as the propargyl ether used in CuAAC reactions.

For instance, the synthesis of the propargyl ether of this compound is achieved by reacting the parent phenol with propargyl bromide in the presence of a base like potassium carbonate. Similarly, other alkyl halides can be used to introduce different O-alkyl groups.

Table 2: Examples of O-Substitution Reactions of this compound

| Reactant 1 | Reactant 2 | Base | Product Type |

| This compound | Propargyl Bromide | K2CO3 | O-Alkylated (Propargyl Ether) |

| This compound | Acryloyl Chloride | Triethylamine | O-Acylated (Acrylate Ester) |

While direct SNAr on the fluorinated ring of this compound itself is not widely reported, the principles of SNAr on polyfluoroaromatic compounds are well-established. Such reactions typically require strong nucleophiles and proceed via a Meisenheimer complex intermediate. The fluorine atoms ortho and para to potential activating groups would be the most likely sites for substitution.

Synthesis and Polymerization of 5,6,7,8-Tetrafluoronaphthalen-1-yl Acrylate (B77674) as a Novel Monomer

A significant advancement in the functionalization of this compound has been the synthesis and polymerization of its acrylate derivative, 5,6,7,8-tetrafluoronaphthalen-1-yl acrylate. researchgate.net This novel fluorinated monomer holds promise for the development of new polymeric materials with unique thermal and optical properties.

The synthesis of this monomer is accomplished through a Schotten-Baumann esterification reaction. This compound is reacted with acryloyl chloride in the presence of a base, such as triethylamine, to yield the desired acrylate monomer with high efficiency. researchgate.net

The polymerization of 5,6,7,8-tetrafluoronaphthalen-1-yl acrylate has been successfully demonstrated using Atom Transfer Radical Polymerization (ATRP). researchgate.net ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. The successful polymerization was confirmed by Fourier-transform infrared spectroscopy (FT-IR) and gel permeation chromatography (GPC) analyses. researchgate.net

The resulting polymer, poly(5,6,7,8-tetrafluoronaphthalen-1-yl acrylate), exhibits interesting thermal properties. Differential scanning calorimetry (DSC) analysis revealed a glass transition temperature (Tg) in the range of 105-110 °C. researchgate.net Thermogravimetric analysis (TGA) indicated that the polymer is thermally stable up to 150 °C, after which it begins to degrade. researchgate.net These properties suggest that this polymer could be a valuable candidate for applications in synthetic polymer chemistry where thermal stability and specific optical properties are required.

Table 3: Properties of Poly(5,6,7,8-tetrafluoronaphthalen-1-yl acrylate)

| Property | Value | Analytical Method |

| Glass Transition Temperature (Tg) | 105-110 °C | DSC |

| Decomposition Temperature | >150 °C | TGA |

Mechanistic Investigations and Chemical Reactivity of 5,6,7,8 Tetrafluoronaphthalen 1 Ol

Elucidation of Reaction Mechanisms in Fluorinated Aromatic Systems

The presence of four fluorine atoms on one ring of the naphthalene (B1677914) system in 5,6,7,8-Tetrafluoronaphthalen-1-ol dramatically alters its electronic properties and, consequently, its reactivity. Understanding the mechanisms of reactions involving such systems is crucial for predicting their chemical behavior and for the rational design of synthetic pathways.

Single-Electron Transfer (SET) Pathways in Electrophilic Fluorination

Electrophilic fluorination is a key reaction for the synthesis of organofluorine compounds. While the precise mechanism is often debated and can be substrate-dependent, it is generally accepted that it can proceed through either an SN2-type pathway or a single-electron transfer (SET) mechanism. researchgate.net In the context of highly fluorinated aromatic systems like this compound, the electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards traditional electrophilic attack.

The SET mechanism involves the transfer of a single electron from the nucleophile (the aromatic compound) to the electrophilic fluorine source, generating a radical cation and a fluorine radical. numberanalytics.com These reactive intermediates can then combine to form the fluorinated product. For polyfluoroaromatic compounds, the high oxidation potential can make the initial electron transfer less favorable. However, for phenols and naphthols, the hydroxyl group can facilitate the SET process. Mechanistic studies on related systems suggest that in certain cases, especially with potent electrophilic fluorinating reagents, an SET pathway can be operative. nih.gov It is important to note that direct electrophilic fluorination of an already polyfluorinated ring is challenging, and such reactions on this compound would likely occur on the non-fluorinated ring, influenced by the directing effects of the hydroxyl group.

Oxidative Defluorination Mechanisms in Perfluoroaromatics

The carbon-fluorine bond is exceptionally strong, making the defluorination of perfluoroaromatic compounds a significant challenge. However, under oxidative conditions, this process can be achieved. Studies on perfluorinated aromatics have shown that oxidative defluorination can be catalyzed by systems like μ-nitrido diiron phthalocyanine (B1677752) complexes. nih.gov

The proposed mechanism for oxidative defluorination of perfluoroaromatics does not typically proceed via direct hydroxylation of the C-F bond. Instead, it can involve the formation of a high-valent metal-oxo species that attacks the aromatic ring. Computational studies on the reaction of hexafluorobenzene (B1203771) suggest a rate-determining electrophilic C-O addition, followed by a 1,2-fluoride shift to yield a ketone intermediate. This ketone can then rearrange to the corresponding phenol (B47542). It is noteworthy that this mechanism differs significantly from the hydroxylation of non-fluorinated arenes. In the case of this compound, while the existing hydroxyl group would influence the reaction, any further oxidative defluorination on the tetrafluorinated ring would likely follow a similar complex mechanistic pathway involving initial attack on the aromatic system.

Recent research has also explored the defluorination of per- and polyfluoroalkyl substances (PFAS) using integrated oxidation and reduction processes, highlighting the cleavage of C-F bonds through the action of hydroxyl radicals. researchgate.net

Mechanistic Insights into Palladium-Catalyzed C-F Reductive Elimination

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. While C-Cl, C-Br, and C-I bonds are routinely activated, the strength of the C-F bond makes its activation significantly more difficult. However, palladium-catalyzed C-F bond activation in polyfluoroarenes has been achieved, often requiring specific ligand systems. nih.govnih.gov

A key step in many catalytic cycles involving C-F bond formation or cleavage is reductive elimination from a palladium(IV) intermediate. Mechanistic studies on the C-F reductive elimination from Pd(IV) fluoride (B91410) complexes have shown that the reaction is often favored from a cationic Pd(IV) species and proceeds via a dissociative mechanism. The nature of the ancillary ligands is critical in supporting the high-valent palladium center and facilitating the reductive elimination process. For instance, pyridyl-sulfonamide ligands have been shown to adopt a specific coordination mode that promotes C-F bond formation. While direct studies on this compound are not prevalent, it is expected that palladium-catalyzed reactions involving the C-F bonds of this molecule would proceed through similar high-valent palladium intermediates, with the regioselectivity being influenced by the electronic effects of both the fluorine atoms and the hydroxyl group.

Reactivity and Transformations of the Hydroxyl Group in Fluorinated Naphthalenols

The hydroxyl group of this compound is a key functional handle for further molecular elaboration. Its reactivity, however, is significantly modulated by the presence of the four fluorine atoms in the adjacent peri-position.

Influence of Peri-Fluorination on Hydroxyl Group Reactivity and Acidity

The acidity of a phenolic hydroxyl group is determined by the stability of the corresponding phenoxide anion. The four electron-withdrawing fluorine atoms on the adjacent ring of this compound are expected to have a profound effect on the acidity of the hydroxyl group. The fluorine atoms exert a strong inductive effect (-I), withdrawing electron density from the naphthalene system and stabilizing the negative charge of the resulting naphthoxide ion.

This is a general trend observed in fluorinated phenols and alcohols. For instance, the pKa of phenol is approximately 10, while the pKa of more fluorinated phenols is significantly lower, indicating higher acidity. While the specific pKa of this compound is not widely reported, it is anticipated to be considerably lower than that of 1-naphthol (B170400) (pKa ≈ 9.3). This increased acidity enhances the nucleophilicity of the corresponding naphthoxide, which is relevant for reactions such as ether and ester formation. The peri-disposition of the fluorine atoms can also lead to through-space interactions that may further influence the hydroxyl group's reactivity. acs.org

Table 1: Comparison of Acidity in Naphthols

| Compound | pKa (approx.) | Influence of Substituents |

|---|---|---|

| 1-Naphthol | 9.3 | Reference compound |

Note: The pKa value for this compound is an educated estimation based on the known effects of fluorine substitution on the acidity of phenols.

Formation of Ethers and Esters via O-Functionalization

The enhanced acidity of this compound facilitates its conversion to the corresponding naphthoxide, a potent nucleophile for the synthesis of ethers and esters.

Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. For this compound, the increased acidity allows for the use of milder bases to generate the nucleophilic naphthoxide. The general reaction is as follows:

Step 1: Deprotonation: this compound is treated with a suitable base (e.g., NaH, K2CO3) to form the sodium or potassium 5,6,7,8-tetrafluoronaphthalen-1-oxide.

Step 2: Nucleophilic Attack: The resulting naphthoxide attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether.

The high nucleophilicity of the fluorinated naphthoxide should lead to efficient ether formation, provided that sterically unhindered primary alkyl halides are used to favor the SN2 pathway over elimination. wikipedia.org

Esterification: Esters of this compound can be readily prepared through various standard methods. One common approach is the reaction of the naphthol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). The base serves to neutralize the HCl or carboxylic acid byproduct and can also act as a nucleophilic catalyst.

Alternatively, the Fischer esterification, which involves reacting the naphthol with a carboxylic acid under acidic catalysis, can be employed. masterorganicchemistry.comorganic-chemistry.orgucalgary.ca However, for phenols, this method is often less efficient than the acylation with more reactive acylating agents. Given the electron-withdrawing nature of the fluorinated ring system, the nucleophilicity of the hydroxyl oxygen in this compound is reduced, which might necessitate the use of more forcing conditions or more potent catalysts for Fischer esterification. The Steglich esterification, using a coupling agent like DCC (dicyclohexylcarbodiimide), provides a milder alternative for ester synthesis.

Table 2: General O-Functionalization Reactions

| Reaction | Reagents | Product Type | General Notes |

|---|---|---|---|

| Williamson Ether Synthesis | 1. Base (e.g., NaH, K2CO3) 2. Alkyl Halide (R-X) | Ether | Favored with primary alkyl halides. Increased acidity of the naphthol facilitates deprotonation. |

| Acylation | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)2O) / Base (e.g., Pyridine) | Ester | Generally a high-yielding and versatile method for ester formation from phenols. |

Oxidative Reactions Involving the Naphthol Moiety

The naphthol moiety in this compound is susceptible to oxidation, though its reactivity is significantly modulated by the presence of the tetrafluorinated ring. Generally, the oxidation of 1-naphthols can proceed via different pathways, including the formation of naphthoquinones or through oxidative coupling to yield binaphthyl derivatives. nih.govnumberanalytics.com

Research on the oxidative coupling of substituted 1-naphthols has shown that the nature of the substituents plays a critical role. Studies using hydrogen peroxide as an oxidant over platinum-based catalysts have indicated that 1-naphthols with electron-donating groups readily undergo oxidative coupling to form binaphthalenyl diols and subsequently binaphthalenylidene diones. researchgate.netnih.gov Conversely, naphthols with electron-withdrawing groups were reported to be unreactive under these specific conditions. nih.gov This suggests that the electron-withdrawing nature of the four fluorine atoms in this compound would likely disfavor oxidative C-C coupling at the positions ortho to the hydroxyl group.

However, the oxidation of the naphthol to a naphthoquinone is a competing reaction. researchgate.net The oxidation of naphthalene itself with agents like chromium trioxide (CrO₃) can yield naphthoquinones. numberanalytics.com For this compound, oxidation would likely lead to the formation of 5,6,7,8-tetrafluoro-1,4-naphthoquinone. The reaction mechanism for such transformations typically involves the initial formation of a radical cation. nih.gov

The presence of the fluorine atoms, while deactivating the ring towards electrophilic attack, enhances the acidity of the hydroxyl proton, potentially influencing the initial steps of oxidation that involve the phenolate (B1203915) anion. The precise outcome of oxidative reactions on this compound would depend heavily on the specific oxidant and reaction conditions employed.

Table 1: Oxidative Coupling of Substituted 1-Naphthols This table summarizes findings from related compounds to infer the potential reactivity of this compound.

| Starting Naphthol | Substituent Type | Observed Product(s) | Reactivity Note | Source(s) |

|---|---|---|---|---|

| 2-Methyl-1-naphthol | Electron-Donating | Binaphthalenyl diol, Binaphthalenylidene dione | High reactivity and yield (up to 99%) | nih.gov |

| 4-Methoxy-1-naphthol | Electron-Donating | Binaphthalenyl diol, Binaphthalenylidene dione | High reactivity, product selectivity dependent on temperature | researchgate.netnih.gov |

| 1-Naphthols with Electron-Withdrawing Groups | Electron-Withdrawing | No reaction observed | Unreactive under tested catalytic oxidative coupling conditions | nih.gov |

Carbon-Fluorine Bond Activation and Transformation in Fluorinated Naphthalenes

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making its selective activation and functionalization a significant challenge. nih.gov Polyfluorinated aromatic compounds like this compound are valuable precursors for synthesizing partially fluorinated molecules through C-F bond cleavage. baranlab.org

Catalytic C-F Bond Cleavage and Subsequent Functionalization

Transition-metal catalysis offers a powerful tool for the functionalization of C-F bonds. Palladium-catalyzed hydrodefluorination has been developed for fluoro-(hetero)aromatic compounds, providing a method to replace a fluorine atom with hydrogen. nih.gov This reaction is robust and tolerates a variety of functional groups, suggesting its potential applicability to this compound for the synthesis of trifluoronaphthol derivatives. nih.gov

Another approach involves the palladium-catalyzed C-H allylation of electron-deficient polyfluoroarenes. acs.org While this reaction targets a C-H bond, its success with polyfluoroarenes highlights the compatibility of palladium catalysis with such electron-poor systems. The functionalization often occurs at positions activated by the fluorine atoms. For this compound, catalytic C-F bond cleavage would likely be targeted at the C5 or C8 positions, which are ortho to the fused aromatic ring and subject to electronic activation.

Palladium-Catalyzed Defluoroborylation and Sonogashira Coupling of Fluoroaromatics

More specific C-F bond transformations have been developed, offering routes to versatile synthetic intermediates.

Defluoroborylation: A significant advancement is the Ni/Cu-catalyzed transformation of fluoroarenes into arylboronic acid pinacol (B44631) esters via C-F bond cleavage. acs.org This method allows for the conversion of a robust C-F bond into a versatile C-B bond, which can then be used in a wide array of subsequent cross-coupling reactions. Applying this to this compound could potentially yield a tetrafluoronaphthyl boronic ester, a valuable building block.

Sonogashira Coupling: The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone of carbon-carbon bond formation. libretexts.orgwikipedia.orglibretexts.org While it traditionally uses aryl halides (I, Br, Cl), its application can be extended to fluoroaromatics. organic-chemistry.org This typically involves an initial C-F activation step or conversion of a C-F bond to a more reactive C-X (e.g., C-OTf) bond. Alternatively, a C-F bond can be converted to a C-Br or C-I bond, which then readily participates in Sonogashira coupling. libretexts.org The reactivity order for aryl halides in Sonogashira coupling is generally I > Br > Cl > F, making direct coupling of a C-F bond challenging but achievable under specific catalytic conditions. organic-chemistry.org This method could be used to introduce alkynyl moieties onto the fluorinated ring of this compound following a C-F functionalization step.

Table 2: Key C-F Bond Functionalization Reactions for Fluoroarenes

| Reaction | Catalyst System | Substrate | Product Type | Significance | Source(s) |

|---|---|---|---|---|---|

| Hydrodefluorination | Palladium-based | Fluoro-(hetero)arenes | Hydrogen-substituted arenes | Selective removal of fluorine | nih.gov |

| Defluoroborylation | Ni/Cu | Fluoroarenes | Arylboronic acid pinacol esters | Conversion of C-F to a versatile C-B bond | acs.org |

| Sonogashira Coupling | Pd/Cu | Aryl Halides/Triflates | Aryl-substituted alkynes | C-C bond formation with alkynes | libretexts.orgwikipedia.orgorganic-chemistry.org |

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Green Fluorination Strategies for Naphthalene (B1677914) Scaffolds

The synthesis of fluorinated compounds, including those with a naphthalene core, has traditionally relied on methods that can be harsh and environmentally taxing. dovepress.comnumberanalytics.com A major ongoing challenge is the development of more sustainable and "green" fluorination strategies. dovepress.comtandfonline.com This involves moving away from hazardous reagents like elemental fluorine and hydrofluoric acid towards safer and more environmentally benign alternatives. dovepress.comnumberanalytics.com

Recent progress in green fluorine chemistry has highlighted several promising approaches. dovepress.comtandfonline.comcas.cn These include:

Transition-Metal-Catalyzed Fluorination: The use of transition metals, such as palladium and nickel, as catalysts can enhance the efficiency and selectivity of fluorination reactions under milder conditions. numberanalytics.comcas.cnresearchgate.net For instance, palladium-catalyzed fluorination of C-H bonds and aryl boronic acids has shown promise. cas.cnpharmtech.com Nickel complexes, which can be stable in air and moisture, offer a practical route to fluorinated arenes. cas.cnresearchgate.net

Photocatalytic Fluorination: Harnessing light energy to initiate fluorination reactions is an attractive green alternative due to its mild reaction conditions and high selectivity. numberanalytics.com

Electrochemical Fluorination: This technique utilizes an electrochemical cell, offering a reagent-free approach that can be highly controlled and scaled, thereby reducing the environmental impact. numberanalytics.com

Solid-State Fluorination: Mechanochemical methods using potassium fluoride (B91410) and quaternary ammonium (B1175870) salts in the solid state present a rapid, practical, and environmentally friendly route that avoids the use of toxic, high-boiling solvents. rsc.org

Future research should focus on refining these methods for the specific and efficient fluorination of naphthalene scaffolds, aiming for high yields, regioselectivity, and minimal waste generation.

Exploration of Novel Reactivity Modes and Catalytic Systems for C-F Bond Functionalization

The carbon-fluorine (C-F) bond is notoriously strong and generally considered unreactive, which presents both a challenge and an opportunity in synthetic chemistry. acs.org Developing novel methods for the selective activation and functionalization of C-F bonds in polyfluorinated naphthalenes would open up new synthetic pathways to a wide array of valuable compounds.

Current research in this area is still in its early stages but holds significant potential. researchgate.net Key areas for future exploration include:

Transition-Metal-Catalyzed C-F Activation: While challenging, the activation of C-F bonds using transition metal complexes is a growing field. nottingham.ac.uk Research into catalysts that can selectively cleave a C-F bond on a naphthalene ring would enable the introduction of other functional groups.

Defluorination and Fluorine Transfer Reactions: Developing catalytic protocols for selective defluorination or the transfer of fluorine from a polyfluorinated scaffold to another organic molecule could provide access to partially fluorinated compounds and create new uses for fluorinated waste streams. nottingham.ac.uk

Late-Stage Functionalization: A significant goal is the development of methods for the late-stage fluorination of complex molecules. pharmtech.com This is particularly important for the synthesis of radiolabeled compounds for applications like Positron Emission Tomography (PET), where the introduction of the 18F isotope is often a final step. pharmtech.comnih.gov

Overcoming the challenges of C-F bond activation will require innovative catalyst design and a deeper understanding of the electronic properties of polyfluorinated aromatic systems.

Advanced Computational Modeling for Predictive Design of Fluorinated Aromatic Compounds

Computational chemistry offers a powerful tool for accelerating the discovery and design of new materials. In the context of fluorinated aromatic compounds, advanced computational modeling can provide invaluable insights into their structure, properties, and reactivity.

Future research in this area should focus on:

Predicting Molecular Properties: Developing accurate computational models to predict the electronic properties, such as HOMO and LUMO energy levels, of fluorinated naphthalenes. oup.comresearchgate.net This can help in designing molecules with desired characteristics for applications in organic electronics. oup.comresearchgate.netnih.gov

Understanding Reaction Mechanisms: Using computational methods to elucidate the mechanisms of fluorination and C-F functionalization reactions. This knowledge can guide the development of more efficient and selective synthetic methods. pharmtech.com

Exploring Intermolecular Interactions: Modeling the non-covalent interactions, such as hydrogen bonding, that can be influenced by the presence of fluorine atoms. nih.govacs.org These interactions can play a crucial role in the solid-state packing and material properties of these compounds. acs.org For example, a notable flattening of the molecule was observed in 9-fluorobenzo[g]chrysene due to a possible F-9···H-8 hydrogen bond. nih.govacs.org

The synergy between computational modeling and experimental work will be crucial for the rational design of novel fluorinated aromatic compounds with tailored properties.

Expansion of Research Applications for Polyfluorinated Naphthalenes in Emerging Technologies

The unique properties conferred by fluorine substitution make polyfluorinated naphthalenes attractive candidates for a variety of emerging technologies. nih.gov Future research should aim to expand their applications beyond their current uses.

Potential areas of application that warrant further investigation include:

Organic Electronics: The high electronegativity of fluorine can increase the oxidative stability of polycyclic aromatic hydrocarbons (PAHs) by lowering their HOMO energy levels, making them promising materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. oup.comresearchgate.netnih.gov The introduction of fluorine can also improve the solubility of these materials in organic solvents, which is advantageous for device fabrication. oup.comresearchgate.net

Materials Science: The altered planarity and intermolecular interactions of fluorinated naphthalenes could be exploited in the design of novel liquid crystalline materials. researchgate.netnih.gov

Medicinal Chemistry and Chemical Biology: While dosage and safety profiles are outside the scope of this article, the fundamental properties of fluorinated naphthalenes make them interesting scaffolds for the development of new bioactive molecules. Fluorination is a common strategy in drug design to enhance metabolic stability and bioavailability. numberanalytics.com Furthermore, 18F-labeled polyfluorinated naphthalenes could serve as novel probes for PET imaging. nih.gov

A summary of emerging applications for polyfluorinated naphthalenes is presented in the table below.

| Application Area | Potential Benefit of Fluorination |

| Organic Light-Emitting Diodes (OLEDs) | Increased resistance to aerial oxidation, improved performance. oup.comresearchgate.netnih.gov |

| Organic Field-Effect Transistors (OFETs) | Enhanced stability and solubility for wet processing. oup.comresearchgate.netnih.gov |

| Organic Solar Cells | Improved performance of polymers containing fluorinated building blocks. researchgate.netnih.gov |

| Liquid Crystalline Materials | Altered molecular shape and intermolecular interactions. researchgate.netnih.gov |

| Positron Emission Tomography (PET) | Development of 18F-labeled radiotracers for in vivo imaging. pharmtech.comnih.gov |

As our understanding of these fascinating molecules grows, so too will the opportunities to harness their unique properties for the advancement of science and technology.

Q & A

Q. What are the common synthetic routes for preparing 5,6,7,8-tetrafluoronaphthalen-1-ol and its derivatives?

The compound is typically synthesized via halogenation of naphthalen-1-ol precursors followed by fluorination. Advanced derivatives are prepared using click chemistry (CuAAC reactions), where the hydroxyl group of this compound is functionalized with triazole-linked moieties via reactions with terminal alkynes and azides . Characterization relies on FTIR, multinuclear NMR (¹H, ¹³C, ¹⁹F), and HRMS to confirm structural integrity and regioselectivity.

Q. How is this compound characterized to ensure purity and structural accuracy?

Standard protocols include:

- Spectroscopy : ¹⁹F NMR is critical for verifying fluorine substitution patterns due to distinct chemical shifts for each fluorine environment .

- Mass spectrometry : HRMS provides precise molecular ion data, ensuring correct mass-to-charge ratios.

- Chromatography : HPLC or GC-MS may be used to assess purity, particularly for derivatives intended for biological testing .

Advanced Research Questions

Q. What methodologies are employed to study the anticancer activity of this compound derivatives?

Derivatives are tested in triple-negative breast cancer (TNBC) cell lines (e.g., BT549, MDA-MB-231) using:

- Cytotoxicity assays : Dose-response curves (e.g., IC₅₀ values) at concentrations like 20–30 μM .

- Migration assays : Wound-healing or transwell models to evaluate anti-metastatic potential.

- In silico studies : Molecular docking (Glide/SP method) and dynamics simulations (100 ns MD runs) against targets like SphK1, validated with reference inhibitors .

Q. How do fluorination patterns influence the coordination chemistry of this compound in metal complexes?

The tetrafluoro group enhances electron-withdrawing effects, stabilizing metal-ligand interactions. For example, phosphorus ligands containing the 5,6,7,8-tetrafluoronaphthalen-1-yl group coordinate with late-transition metals (e.g., Ir, Pd), as shown in iridium-catalyzed dehydrogenative coupling reactions. Fluorine’s electronegativity modulates ligand donor strength and complex stability .

Q. What catalytic applications utilize this compound derivatives?

Iridium(III) complexes catalyze dehydrogenative coupling of salicylic acids with alkynes under oxidant-free conditions. For example, 5,6,7,8-tetraphenylnaphthalen-1-ol is synthesized via peri-arylation, leveraging steric and electronic effects of the fluorinated backbone to enhance catalytic efficiency (yields: 45–68%) .

Q. How are structure-activity relationships (SAR) analyzed for dopamine receptor agonists derived from this compound?

Hybrid derivatives (e.g., Rotigotine) are studied for D2/D3 receptor affinity using:

- Radioligand binding assays : Competition experiments with [³H]spiperone to determine Ki values.

- Pharmacophore modeling : Align functional groups (e.g., hydroxyl, thiophene) with receptor binding pockets.

- In vivo efficacy : Duration of action and potency in animal models (e.g., Parkinson’s disease) .

Q. What computational tools are used to predict the bioactivity of fluorinated naphthalenol derivatives?

- Molecular docking : Glide/SP scoring for binding affinity predictions against targets like SphK1.

- Pharmacophore screening : Discovery Studio modules align derivatives with approved drugs (e.g., kinase inhibitors) to identify scaffold similarities .

- ADMET prediction : QSAR models assess pharmacokinetic properties (e.g., logP, solubility in DMSO) .

Key Considerations for Experimental Design

- Fluorine substitution : Optimize regiochemistry (e.g., 5,6,7,8 vs. 1,2,3,4 positions) to modulate electronic effects.

- Biological assays : Use TNBC cell lines for anticancer studies due to their aggressive phenotype and relevance to drug resistance .

- Catalytic conditions : Avoid external oxidants in Ir(III)-mediated reactions to minimize side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.